molecular formula C17H11ClN2O2S3 B2644062 N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide CAS No. 954708-39-5

N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide

Cat. No. B2644062
CAS RN: 954708-39-5
M. Wt: 406.92
InChI Key: JNAPMAWHWUNKKW-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have a benzene ring fused with a thiazole ring . They are known for their diverse biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reaction is carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectral data .

Scientific Research Applications

Antimalarial Applications

  • Sulfonamides and Antimalarial Activity : Sulfonamides, a group to which N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide belongs, have been studied for their antimalarial properties. Diaphenylsulfone (DDS) demonstrated blood schizontocidal activity against chloroquine-resistant strains of Plasmodium falciparum. This study indicates the potential of sulfonamides in addressing drug-resistant malaria strains, highlighting their significance in antimalarial research (Degowin et al., 1966).

Ocular Applications

  • Carbonic Anhydrase Inhibitors and Ocular Pressure : Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide, a carbonic anhydrase inhibitor structurally related to this compound, have been explored for their potential in reducing intraocular pressure (IOP). However, studies have shown no significant effect on IOP in normotensive subjects, suggesting the need for targeted delivery or concentration adjustments to enhance efficacy (Werner Eb et al., 1987).

Metabolism and Drug Disposition

  • Metabolism of Structurally Related Compounds : Studies on compounds like SB-649868, which shares a thiazolyl moiety with this compound, provide insights into the metabolism and disposition of such molecules. The elimination patterns, metabolic pathways, and circulating components in plasma can inform drug design and dosing regimens, ensuring effective therapeutic outcomes and minimizing side effects (Renzulli et al., 2011).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their specific structure and the biological target. For example, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary widely depending on the specific compound. Some benzothiazole derivatives have been found to exhibit potent cytotoxicity .

Future Directions

Benzothiazole derivatives are a promising class of compounds for drug development due to their diverse biological activities. Future research could focus on optimizing the synthesis of these compounds and investigating their mechanisms of action .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S3/c18-15-9-10-16(24-15)25(21,22)20-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAPMAWHWUNKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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